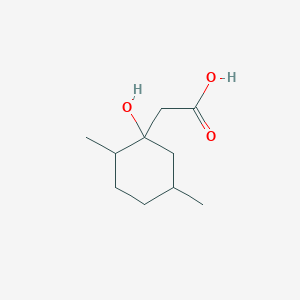
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3. It features a cyclohexane ring substituted with hydroxyl and acetic acid groups, making it a versatile molecule in various chemical reactions and applications. This compound is notable for its structural complexity and potential utility in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,5-dimethylcyclohexanone followed by carboxylation. The reaction typically proceeds as follows:
Hydroxylation: 2,5-Dimethylcyclohexanone is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide to introduce the hydroxyl group at the 1-position.
Carboxylation: The resulting 1-hydroxy-2,5-dimethylcyclohexanol is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide, to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Hydroxylation: Utilizing large reactors and continuous flow systems to hydroxylate 2,5-dimethylcyclohexanone efficiently.
Continuous Carboxylation: Employing high-pressure reactors for the carboxylation step, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-(1-Oxo-2,5-dimethylcyclohexyl)acetic acid.
Reduction: 2-(1-Hydroxy-2,5-dimethylcyclohexyl)ethanol.
Substitution: 2-(1-Chloro-2,5-dimethylcyclohexyl)acetic acid.
Scientific Research Applications
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclohexyl)acetic acid: Lacks the methyl groups at the 2 and 5 positions.
2-(1-Hydroxy-2-methylcyclohexyl)acetic acid: Contains only one methyl group at the 2 position.
2-(1-Hydroxy-2,5-dimethylcyclohexyl)propanoic acid: Has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-hydroxy-2,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-4-8(2)10(13,5-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
SZRBRRCBAGJIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(CC(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


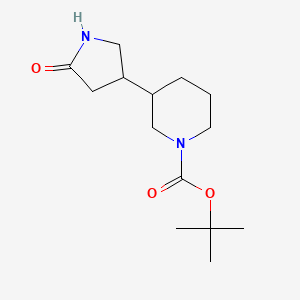
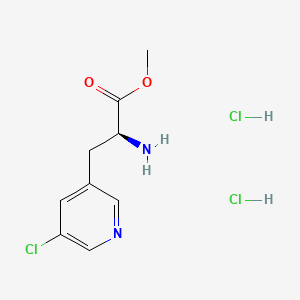
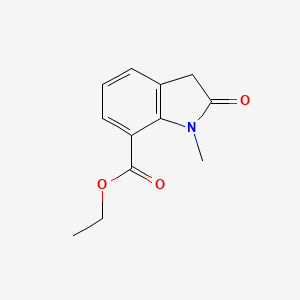
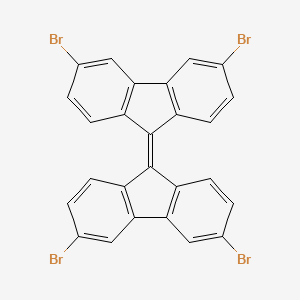
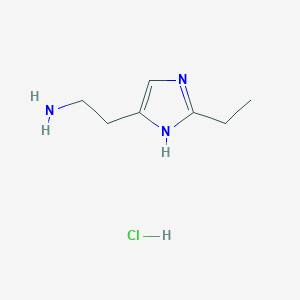
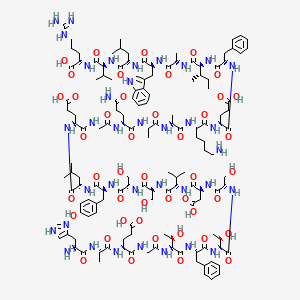
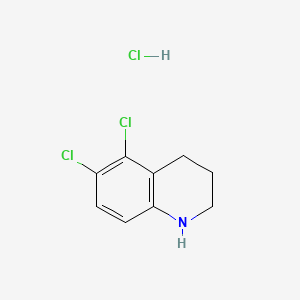
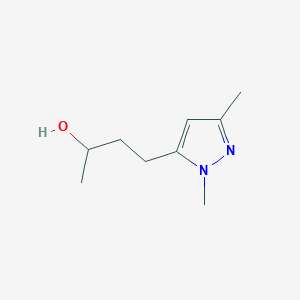

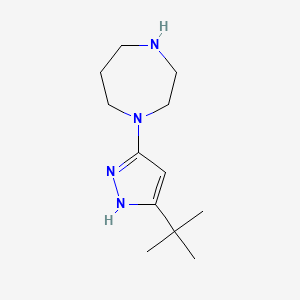
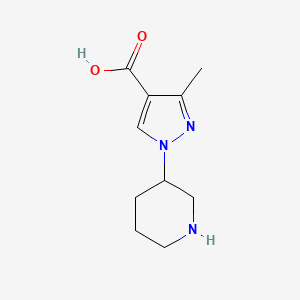
![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
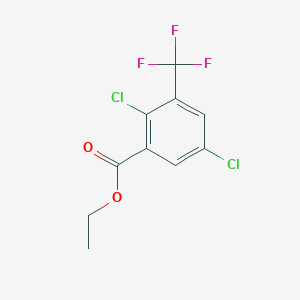
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
